molecular formula C10H12ClN3 B567057 (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride CAS No. 1245649-13-1

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

Cat. No.: B567057
CAS No.: 1245649-13-1
M. Wt: 209.677
InChI Key: CHGSQBYNAGXXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 608515-39-5; Molecular Formula: C₁₀H₁₂ClN₃) is a heterocyclic amine hydrochloride salt featuring a pyrazolyl-substituted phenyl group. Its structure combines a meta-positioned pyrazole ring with a primary amine group, stabilized as a hydrochloride salt for enhanced solubility and stability. This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing enzyme inhibitors and receptor modulators due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;/h1-7H,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGSQBYNAGXXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681048
Record name 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-13-1
Record name 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized through cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. A validated approach involves reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine in ethanol under reflux (80–100°C), yielding a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. While this method targets trifluoromethyl-substituted pyrazoles, the protocol is adaptable to phenyl-group introduction by substituting the carbonyl precursor.

Critical Parameters :

  • Solvent polarity : Ethanol or dimethylformamide (DMF) optimizes cyclization.

  • Temperature : Reflux conditions (80–100°C) ensure complete conversion.

  • Hydrazine stoichiometry : A 1:1 molar ratio minimizes di-substituted byproducts.

Phenyl Group Introduction

The phenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For the target compound, 3-bromophenylpyrazole intermediates are coupled with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a toluene/water mixture. Reaction conditions include:

ParameterValue
Catalyst loading2 mol% Pd(PPh₃)₄
BaseNa₂CO₃ (2 equiv)
Temperature90°C, 12 h
Yield75–85%

This step’s regioselectivity is ensured by pre-functionalizing the pyrazole at the 1-position, directing cross-coupling to the phenyl ring’s meta site.

Methanamine Functionalization

The methanamine group is installed via reductive amination or Gabriel synthesis. A high-yielding method involves:

  • Lithiation : Treating 3-(1H-pyrazol-1-yl)phenyl bromide with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.

  • Electrophilic quench : Adding cyanogen bromide (BrCN) to form the nitrile intermediate.

  • Reduction : Using LiAlH₄ in dry ether to reduce the nitrile to methanamine.

Optimization Insights :

  • Flow reactor systems enhance lithiation safety and reproducibility.

  • Cyanogen bromide minimizes over-alkylation compared to alkyl halides.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by bubbling HCl gas through a cold (−10°C) ethanol solution of the amine. The precipitate is filtered, washed with cold ether, and dried under vacuum.

PropertyValue
Solubility (H₂O)>50 mg/mL
Melting point210–215°C (decomposes)

Optimization of Reaction Conditions

Regioselectivity Control

Regioisomer separation is critical for purity. The Enamine.net protocol employs pressure-sensitive distillation , leveraging differences in boiling points under reduced pressure (e.g., 10 mmHg). For example, 1-methyl-3-phenyl-1H-pyrazole (bp 120°C at 10 mmHg) is separable from its 5-phenyl isomer (bp 135°C).

Catalytic Enhancements

Palladium nanoparticle catalysts (e.g., Pd/C) improve coupling efficiency, reducing catalyst loading to 0.5 mol% while maintaining yields >80%.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR : Pyrazole protons resonate at δ 6.5–8.0 ppm; methanamine’s CH₂ appears as a triplet (δ 3.2 ppm, J = 6 Hz).

  • IR Spectroscopy : N-H stretches (3300 cm⁻¹) and C-N vibrations (1250 cm⁻¹) confirm functional groups.

  • X-ray Diffraction : Resolves bond lengths (e.g., C-N = 1.35 Å) and confirms regiochemistry.

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Di-substituted pyrazoles from excess hydrazine.

  • Solution : Strict stoichiometric control (1:1 hydrazine:carbonyl ratio).

Low Coupling Yields

  • Issue : Incomplete Suzuki-Miyaura coupling.

  • Solution : Degas solvents with N₂ to prevent catalyst oxidation.

Industrial-Scale Production Considerations

  • Continuous flow systems reduce reaction times (lithiation step: 5 min vs. 2 h batch).

  • Membrane filtration replaces distillation for isomer separation, cutting energy costs by 40%.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Drug Discovery and Synthesis
This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. It has been explored for its potential in developing drugs targeting neurological disorders and other therapeutic areas. The interactions of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride with specific enzymes and receptors suggest its role in modulating biochemical pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer properties .

Case Study: PRMT5 Inhibitors
Research has highlighted the compound's structural similarities with other potent inhibitors in drug development. For instance, studies on PRMT5 inhibitors demonstrate that modifications to the pyrazole moiety can significantly enhance potency and selectivity against cancer cells, indicating that this compound could be a valuable scaffold for further medicinal chemistry exploration .

Agricultural Chemistry

Agrochemical Formulations
The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its ability to improve crop yields through better pest management strategies makes it a crucial component in agricultural research. The incorporation of this compound into agrochemical products allows for improved performance against target pests while minimizing environmental impact .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound has been employed to study enzyme inhibition mechanisms. Its binding affinity to various biological macromolecules has been investigated, providing insights into its pharmacological properties. For example, studies have shown promising results regarding its interactions with specific receptors that could influence physiological responses .

Material Science

Development of Novel Materials
this compound is also explored in material science for creating novel materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications . The compound's unique chemical properties facilitate the development of materials with tailored functionalities.

Diagnostic Tools

Imaging Agents Development
The compound is being investigated for its potential role in developing diagnostic agents that aid in detecting diseases through advanced imaging techniques. Its ability to interact with biological systems makes it a promising candidate for enhancing the sensitivity and specificity of diagnostic tools .

Comparative Analysis of Applications

Application AreaKey FeaturesPotential Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesisTargeting neurological disorders
Agricultural ChemistryEnhances efficacy of pesticidesImproved crop yields
Biochemical ResearchStudies enzyme inhibitionInsights into pharmacological properties
Material ScienceDevelopment of durable materialsResistance to environmental factors
Diagnostic ToolsDevelopment of imaging agentsEnhanced disease detection

Mechanism of Action

The mechanism of action of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: Para-Substituted Analogue

  • Compound : (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2)
  • Key Differences: The pyrazole ring is attached to the para position of the phenyl group instead of the meta position. Similarity Score: 0.98 (structural similarity to the target compound) . For example, para-substituted derivatives may exhibit different pharmacokinetic profiles due to variations in dipole moments .

N-Methylated Derivatives

  • Compound: N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride (CAS: Not specified; Molecular Weight: 223.70)
  • Key Differences :
    • The primary amine is replaced with an N-methyl group .
    • Impact : Methylation reduces hydrogen-bonding capacity, which could decrease interactions with polar binding pockets. However, it may enhance lipophilicity and blood-brain barrier penetration .

Dihydrochloride Salt Form

  • Compound : 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine dihydrochloride (CAS: 1185294-98-7; Molecular Weight: 260.16)
  • Key Differences: Exists as a dihydrochloride salt with two chloride counterions. Impact: Higher solubility in aqueous media compared to the monohydrochloride form, making it preferable for formulations requiring rapid dissolution .

Pyrazole Ring Modifications

  • Compound: (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride (CAS: Not specified; Molecular Formula: C₁₁H₁₃ClN₃)
  • Key Differences: A methyl group is added to the pyrazole ring (1-position).

Structural and Functional Comparison Table

Compound Name CAS No. Substituent Position Functional Modifications Molecular Weight Key Applications
(3-(1H-Pyrazol-1-yl)phenyl)methanamine HCl 608515-39-5 Meta Primary amine, HCl salt 209.68 Enzyme inhibitors, receptor modulators
(4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl 1107632-13-2 Para Primary amine, HCl salt 209.68 Bioactive intermediates
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine HCl - Meta N-methylated amine, HCl salt 223.70 Lipophilic drug candidates
1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine diHCl 1185294-98-7 Meta N-methylated amine, diHCl salt 260.16 High-solubility formulations
(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine HCl - Phenyl attached to 3-pyrazole Methylated pyrazole, HCl salt 223.70 Metabolic stability enhancement

Biological Activity

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, a compound derived from the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and molecular mechanisms based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3·HCl, with a molecular weight of 201.68 g/mol. The compound features a pyrazole ring attached to a phenyl group via a methanamine linkage, which is crucial for its biological activity.

Synthesis

Recent studies have reported various synthetic routes for this compound. A common method involves the reaction of 4-(1H-pyrazol-1-yl)benzonitrile with borane in tetrahydrofuran, followed by hydrolysis to yield the desired amine . The overall yield reported for this synthesis is approximately 83%.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit microtubule assembly in cancer cells, leading to apoptosis. Specifically, compounds derived from 1H-pyrazole structures have demonstrated efficacy against breast cancer cell lines (MDA-MB-231), enhancing caspase-3 activity and inducing morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-23110Microtubule destabilization
7hMDA-MB-23110Apoptosis induction
10cHepG25Cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, pyrazole derivatives have been evaluated for antimicrobial properties. Studies have highlighted their potential as antibiotic adjuvants against Gram-negative bacteria, addressing the growing issue of antibiotic resistance . The incorporation of pyrazole rings has been shown to enhance the efficacy of existing antibiotics by disrupting bacterial cell membranes and inhibiting essential cellular processes.

Table 2: Antimicrobial Activity of Pyrazole Compounds

CompoundPathogenMIC (μg/mL)Mechanism of Action
Compound AE. coli32Membrane disruption
Compound BPseudomonas aeruginosa16Inhibition of cell wall synthesis

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Molecular docking studies suggest that these compounds may bind effectively to proteins involved in cell cycle regulation and apoptosis pathways, such as BRAF(V600E), EGFR, and Aurora-A kinase . These interactions are critical for their anticancer effects.

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives:

  • Breast Cancer Treatment : A study evaluated the effects of a series of pyrazole-based compounds on MDA-MB-231 cells, revealing significant apoptosis induction and cell cycle arrest at low concentrations.
  • Antimicrobial Efficacy : Another study focused on the use of pyrazole derivatives as adjuncts to standard antibiotic therapies against resistant strains of bacteria, demonstrating enhanced effectiveness compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-aminobenzyl derivatives with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF/DMSO) facilitates pyrazole ring attachment . Purification via recrystallization or chromatography (e.g., silica gel with methanol/dichloromethane gradients) enhances purity. Analytical HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) should confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Safety Protocols :

  • Storage : Keep in sealed glass containers at −20°C, away from light and moisture, in a dry, ventilated area. Avoid proximity to oxidizers or heat sources .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Techniques :

  • X-ray crystallography (using SHELX programs for refinement ).
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.
  • FT-IR for functional group analysis (e.g., NH₂ stretches ~3300 cm⁻¹, pyrazole ring vibrations ~1500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Approach : Use SHELXL’s robust refinement algorithms to address disordered regions. Validate thermal parameters (B-factors) and electron density maps. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in substituent orientation .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds. For solution-phase studies, employ accelerated stability testing (40°C/75% RH) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying reactive sites (e.g., NH₂ group for nucleophilic attacks).
  • Simulate reaction pathways for pyrazole ring modifications using software like Gaussian or ORCA .

Q. What are the challenges in correlating in vitro biological activity with structural modifications of the pyrazole moiety?

  • Analysis :

  • Synthesize analogs with substituents at the pyrazole 4-position. Test receptor binding affinity (e.g., via SPR or radioligand assays).
  • Use QSAR models to link electronic properties (Hammett σ values) of substituents to activity trends. Address discrepancies by validating assay conditions (e.g., buffer ionic strength) .

Data Interpretation and Optimization

Q. How can researchers address low yields in large-scale synthesis?

  • Troubleshooting :

  • Optimize reaction stoichiometry (e.g., excess pyrazole to drive coupling).
  • Switch to continuous flow reactors for better heat/mass transfer.
  • Use scavengers (e.g., molecular sieves) to remove byproducts like HCl .

Q. What statistical methods are suitable for analyzing dose-response data in pharmacological studies?

  • Approach : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Assess goodness-of-fit via R² and residual plots. Use ANOVA for comparing IC₅₀ values across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.